

# An In-depth Technical Guide to 4-Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-Methylphenoxyacetonitrile**, a versatile chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document details the compound's chemical properties, molecular structure, a robust synthesis protocol, and in-depth spectral analysis. Furthermore, it explores its current and potential applications, offering insights grounded in established scientific principles and experimental data.

## Introduction to 4-Methylphenoxyacetonitrile

**4-Methylphenoxyacetonitrile**, also known as 2-(p-tolyl)acetonitrile, is an aromatic nitrile that serves as a valuable building block in organic synthesis. Its structure, combining a p-cresol moiety with a nitrile-containing side chain, offers multiple reactive sites for further chemical transformations. This makes it a key intermediate in the synthesis of a variety of more complex molecules, including potential pharmaceutical and agrochemical agents. The strategic placement of the methyl and cyano groups influences the molecule's reactivity and imparts specific properties to its derivatives.

## Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of **4-Methylphenoxyacetonitrile** is essential for its handling, reaction optimization, and purification.

Property	Value	Source(s)
CAS Number	33901-44-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	147.17 g/mol	<a href="#">[1]</a>
Appearance	Light brown to brown solid	[Chemical Supplier Data]
Melting Point	42-44 °C	[Chemical Supplier Data]
Boiling Point	76-78 °C at 11 mmHg	[Chemical Supplier Data]
Density	1.054 ± 0.06 g/cm <sup>3</sup> (Predicted)	[Chemical Supplier Data]

## Molecular Structure Visualization

The structure of **4-Methylphenoxyacetonitrile** features a nitrile group attached to a methylene bridge, which is in turn linked to a p-methylphenyl group via an ether linkage.

Caption: Molecular structure of **4-Methylphenoxyacetonitrile**.

## Synthesis of **4-Methylphenoxyacetonitrile** via Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of **4-Methylphenoxyacetonitrile** is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of p-cresol. [\[2\]](#)[\[3\]](#) The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.

## Causality Behind Experimental Choices:

- Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

- Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves both the sodium p-cresolate intermediate and chloroacetonitrile, facilitating the SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction rate.
- Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction is carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting decomposition.

## Experimental Protocol:

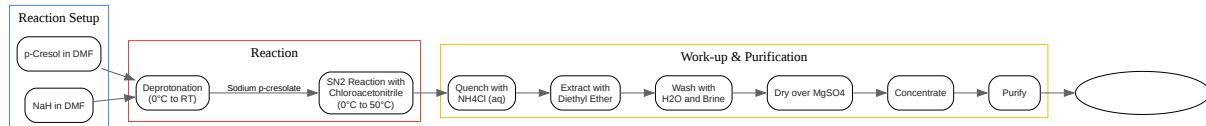
### Materials:

- p-Cresol
- Sodium hydride (60% dispersion in mineral oil)
- Chloroacetonitrile
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- **Deprotonation:** To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-cresol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
- **Reaction Mixture:** Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
- **Nucleophilic Substitution:** Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Methylphenoxyacetonitrile**.

**Synthesis Workflow Diagram:**

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-Methylphenoxyacetonitrile**.

## Spectral Characterization

The structural elucidation of **4-Methylphenoxyacetonitrile** is confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~7.10	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to -CH <sub>3</sub> )
~6.85	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to -OCH <sub>2</sub> CN)
~4.70	s	2H	-OCH <sub>2</sub> CN
~2.30	s	3H	Ar-CH <sub>3</sub>

Note: Predicted chemical shifts based on analogous compounds and standard NMR principles.

[4]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~155	Ar-C (ipso to -OCH <sub>2</sub> CN)
~131	Ar-C (ipso to -CH <sub>3</sub> )
~130	Ar-C (ortho to -CH <sub>3</sub> )
~117	-CN
~115	Ar-C (ortho to -OCH <sub>2</sub> CN)
~55	-OCH <sub>2</sub> CN
~20	Ar-CH <sub>3</sub>

Note: Predicted chemical shifts based on analogous compounds.[\[5\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3020	Medium	C-H stretch (aromatic)
~2920-2850	Medium	C-H stretch (aliphatic)
~2250	Medium-Sharp	C≡N stretch (nitrile)
~1610, 1510	Strong	C=C stretch (aromatic ring)
~1240	Strong	C-O-C stretch (asymmetric)
~1040	Strong	C-O-C stretch (symmetric)

Note: Predicted absorption bands based on characteristic group frequencies.[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion ( $M^+$ ): A prominent peak is expected at  $m/z = 147$ , corresponding to the molecular weight of **4-Methylphenoxyacetonitrile**.
- Key Fragmentation Patterns:
  - Loss of the cyanomethylene radical ( $\bullet\text{CH}_2\text{CN}$ ) to give a fragment at  $m/z = 107$ , corresponding to the p-cresol radical cation.
  - Cleavage of the ether bond to produce fragments corresponding to the p-methylphenoxy cation ( $m/z = 107$ ) and the cyanomethylene radical, or the p-cresol radical cation ( $m/z = 108$ ) and a neutral acetonitrile fragment.

## Applications in Research and Development

**4-Methylphenoxyacetonitrile** is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the reactivity of both the nitrile group and the aromatic ring.

## Pharmaceutical Synthesis

The phenoxyacetonitrile scaffold is present in a number of biologically active compounds.<sup>[7]</sup> The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

- As a Precursor to Bioactive Molecules: Derivatives of phenoxyacetic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial properties.<sup>[8]</sup> **4-Methylphenoxyacetonitrile** can serve as a starting material for the synthesis of such derivatives.
- Intermediate for Complex Scaffolds: In drug discovery programs, **4-Methylphenoxyacetonitrile** can be used as a key building block to construct more elaborate molecular architectures for screening against various biological targets.<sup>[9]</sup>

## Agrochemical Synthesis

Similar to its role in pharmaceuticals, **4-Methylphenoxyacetonitrile** can be employed in the synthesis of novel pesticides and herbicides. The phenoxy ether linkage is a common feature in many agrochemicals, and the nitrile group can be a precursor to other functional groups that impart desired biological activity.<sup>[10]</sup> For instance, certain acetophenone derivatives are used as intermediates in the synthesis of fungicides and insecticides.<sup>[11]</sup>

## Safety and Handling

**4-Methylphenoxyacetonitrile** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- **Hazards:** It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.<sup>[12]</sup>
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.
- **Disposal:** Dispose of contents and container in accordance with local, regional, national, and international regulations.

## Conclusion

**4-Methylphenoxyacetonitrile** is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive starting material for the construction of novel and complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectral characteristics to aid researchers in its effective utilization.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 10. Substituted alpha-(phenylhydrazone)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylphenoxyacetonitrile: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581747#4-methylphenoxyacetonitrile-chemical-properties-and-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)